molecular formula C11H20BrNO2 B2691245 tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate CAS No. 2138241-44-6

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate

Cat. No.: B2691245
CAS No.: 2138241-44-6
M. Wt: 278.19
InChI Key: VYWILIRJCAZVBU-UHFFFAOYSA-N
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Description

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate is a versatile chemical compound used in various scientific research applications. Its unique structure allows for diverse applications, including drug synthesis and organic chemistry investigations.

Preparation Methods

The synthesis of tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate typically involves the reaction of tert-Butyl carbamate with 3-(bromomethyl)cyclopentyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions with aryl halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Organic Chemistry: The compound is employed in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Peptide Synthesis: It is used in solid-phase peptide synthesis and in the determination of optical purity of α-amino aldehydes.

    Protease Inhibitors: The compound condenses with aldehydes to form hydrazones, which are intermediates in the synthesis of HIV-1 protease inhibitors.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate involves its reactivity with various molecular targets. In palladium-catalyzed cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate can be compared with similar compounds such as:

    tert-Butyl bromoacetate: Used as a building block in the synthesis of model N-substituted oligoglycines.

    tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

    tert-Butyl carbazate: Employed in palladium-catalyzed cross-coupling with vinyl halides.

The uniqueness of this compound lies in its specific structure, which allows for diverse applications in drug synthesis and organic chemistry investigations.

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWILIRJCAZVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138241-44-6
Record name tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate
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